Determinant of Receptor Selectivity: Trans-Derived Agonists for KOR vs. Cis-Derived Ligands for Sigma Receptors
The trans diastereomer of the U50,488 scaffold, which is directly synthesized from CAS 67198-34-9, confers selectivity for the kappa-opioid receptor, whereas the cis diastereomer results in a complete loss of kappa affinity and a gain in high-affinity sigma receptor binding. This functional divergence is absolute and quantifiable [1][2].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity Profile |
|---|---|
| Target Compound Data | (-)-(1S,2S)-trans-U50,488 (derived from trans-scaffold): Ki = 44 ± 8 nM at kappa-opioid receptors. Ki = 594 ± 3 nM at sigma receptors. [1] |
| Comparator Or Baseline | (-)-(1R,2S)-cis diastereomer (BD737): Ki = 81 ± 13 nM at sigma receptors. Negligible affinity for kappa-opioid receptors in the [3H]BREM assay. [1][2] |
| Quantified Difference | The trans-derived ligand exhibits a >13-fold selectivity for kappa over sigma, while the cis-derived ligand shows a complete absence of kappa receptor affinity and is instead a selective sigma receptor ligand. |
| Conditions | Competitive binding assays in guinea pig brain membranes using [3H]bremazocine ([3H]BREM) for kappa sites and [3H]-(+)-3-PPP for sigma sites. [1] |
Why This Matters
This evidence proves that the trans-configuration is the stereochemical prerequisite for any kappa-opioid receptor-targeted synthesis; procuring the wrong diastereomer results in a compound with a completely different and unintended receptor profile.
- [1] De Costa, B. R., et al. (1989). Alterations in the stereochemistry of the kappa-selective opioid agonist U50,488 result in high-affinity sigma ligands. Journal of Medicinal Chemistry, 32(8), 1996–2002. View Source
- [2] de Costa, B. R., et al. (1990). Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands... Journal of Medicinal Chemistry, 33(11), 3100–3110. View Source
